Methyl 3,5-dichloro-4-nitrobenzoate
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Overview
Description
Methyl 3,5-dichloro-4-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms, a nitro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-4-nitrobenzoate typically involves multiple steps. One common method includes the nitration of methyl 3,5-dichlorobenzoate. The nitration reaction is carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction mixture is cooled in an ice bath to control the exothermic reaction and to minimize byproduct formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Ester Hydrolysis: Sodium hydroxide or sulfuric acid.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Benzoates: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3,5-dichloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and potential biological activity. The exact pathways and targets depend on the specific application and conditions used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-nitrobenzoate
- Methyl 2-chloro-3,5-dinitrobenzoate
- Methyl 4-chloro-3,5-dinitrobenzoate
Uniqueness
Methyl 3,5-dichloro-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of two chlorine atoms and a nitro group on the benzene ring makes it more reactive compared to similar compounds with fewer substituents .
Properties
IUPAC Name |
methyl 3,5-dichloro-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)4-2-5(9)7(11(13)14)6(10)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNCKSISWHEPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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